

# Solubility Characterization of Methyl 3-thioxomorpholine-4-carboxylate: Experimental Protocols & Thermodynamic Modeling

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## Compound of Interest

Compound Name:	Methyl 3-thio-4-morpholinecarboxylate
CAS No.:	839710-47-3
Cat. No.:	B15366731

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## Executive Summary

Methyl 3-thioxomorpholine-4-carboxylate is a heterocyclic intermediate characterized by a morpholine ring containing a thio group (C=S) at position 3 and a methyl carboxylate moiety at position 4.<sup>[1]</sup> Unlike its oxo-analog (3-morpholinone), the presence of the thiocarbonyl group significantly alters its polarity and hydrogen-bonding capability.

Accurate solubility data is critical for:

- Process Optimization: Designing high-yield crystallization steps to remove impurities (e.g., unreacted Lawesson's reagent or the oxo-precursor).
- Thermodynamic Modeling: Determining enthalpy ( ) and entropy ( ) of dissolution.

- Solvent Selection: Identifying Class 2/3 solvents (ICH guidelines) suitable for GMP scale-up.

## Chemical Structure & Theoretical Solubility Profile

### Structural Analysis

- Core Scaffold: Morpholine (saturated 1,4-oxazepane derivative).
- Functional Groups:
  - Thioxo (C=S): Larger van der Waals radius and lower electronegativity than Oxygen. It acts as a weak hydrogen bond acceptor but does not donate hydrogen bonds.
  - Carboxylate Ester (-COOMe): Polar, hydrogen bond acceptor.
- Lipophilicity: The replacement of C=O with C=S generally increases lipophilicity (increases).

### Predicted Solubility Behavior

Based on the "Like Dissolves Like" principle and functional group contribution methods:

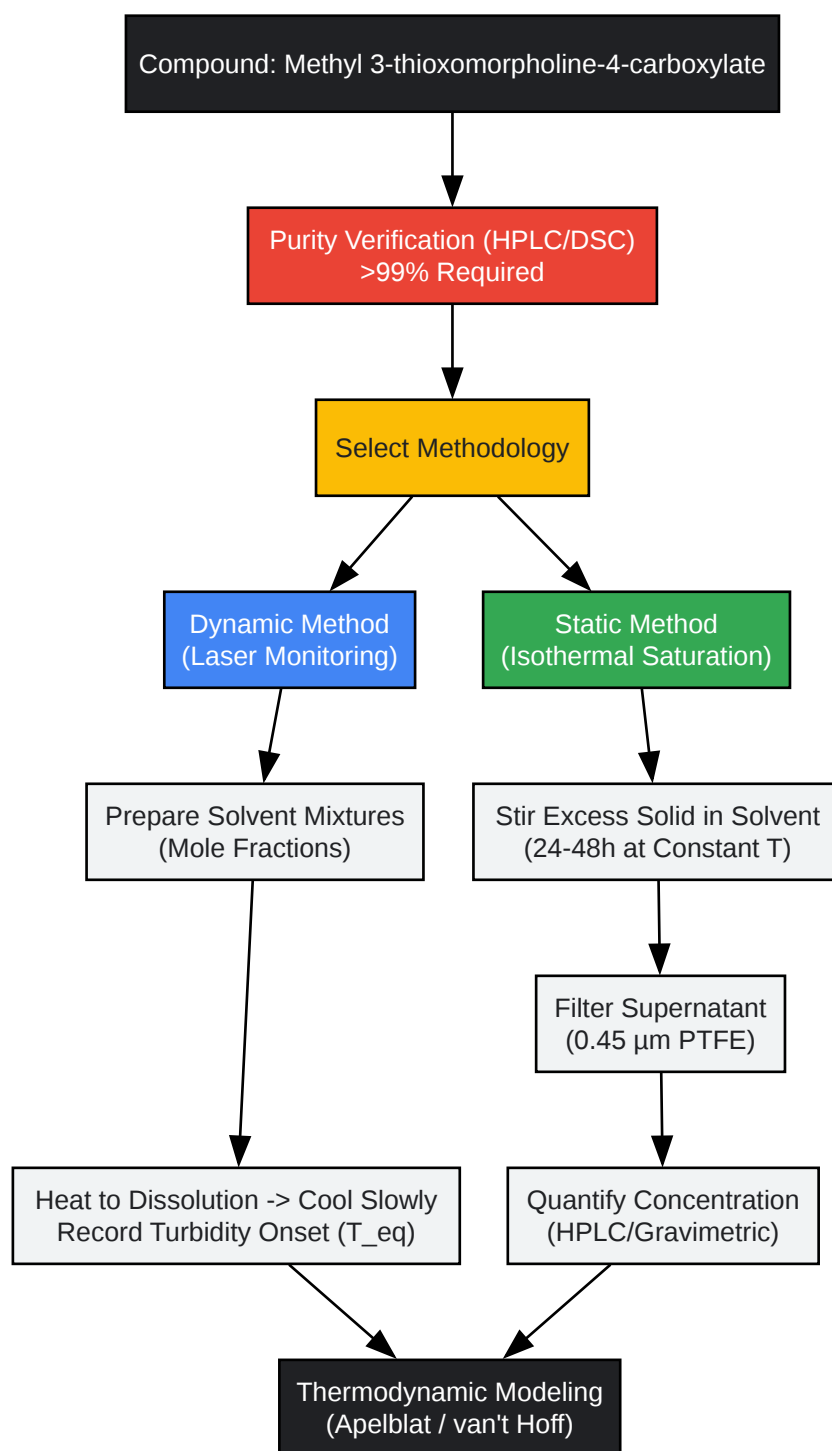
Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Protic	Methanol, Ethanol, IPA	Moderate to High	Solvation via H-bonding to the ester and thioxo groups.
Polar Aprotic	Acetone, Acetonitrile, DMF	High	Dipole-dipole interactions stabilize the polar thioxo/ester core.
Non-Polar/Aromatic	Toluene, Xylene	Moderate	Favorable van der Waals interactions with the lipophilic thioxo group.
Alkanes	Hexane, Heptane	Low (Insoluble)	Lack of polar interactions; suitable as anti-solvents.
Water	Water	Low	The hydrophobic thioxo group reduces aqueous solubility compared to the oxo-analog.

## Experimental Protocol for Solubility Determination

To generate regulatory-grade data, two complementary methods must be employed: the Dynamic Laser Monitoring Method (for temperature dependence) and the Static Equilibrium Method (for exact saturation values).

## Workflow Diagram

The following Graphviz diagram outlines the decision logic and experimental workflow.



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Caption: Integrated workflow for solubility determination using Dynamic (polythermal) and Static (isothermal) methods.

## Method A: Dynamic Laser Monitoring (Polythermal)

This method is ideal for generating solubility curves (

vs.

) rapidly.

- Preparation: Weigh a precise mass of solute ( ) and solvent ( ) into a glass vessel equipped with a magnetic stirrer.
- Setup: Place vessel in a jacketed crystallizer controlled by a programmable thermostat. Insert a laser turbidity probe.
- Heating: Heat at 1.0 K/min until the solution becomes clear (transmittance = 100%).
- Cooling: Cool at a slow rate (0.2 K/min) to detect the metastable zone width (MSZW) and the nucleation point.
- Equilibrium Determination: The solubility temperature ( ) is recorded as the mean of the dissolution (clear point) and nucleation (cloud point) temperatures, often approximated by the clear point in slow heating cycles.

## Method B: Static Isothermal Saturation

This method provides the "gold standard" data points for validating the dynamic curves.

- Saturation: Add excess methyl 3-thioxomorpholine-4-carboxylate to the solvent in a sealed vial.
- Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 48 hours.
- Sampling: Stop agitation and allow settling for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45  $\mu\text{m}$  PTFE).
- Quantification:
  - Gravimetric: Evaporate solvent and weigh the residue (requires non-volatile solute).

- HPLC: Dilute sample and analyze peak area against a calibration curve (Preferred for thioxo compounds to detect degradation).

## Thermodynamic Modeling Framework

Once experimental data (Mole fraction

at Temperature

) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.

### Modified Apelblat Equation

The most common semi-empirical model for correlating solubility data is the modified Apelblat equation:

- : Mole fraction solubility.
- : Absolute temperature (K).<sup>[2]</sup>
- : Empirical model parameters derived via multivariate regression.

Interpretation:

- This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

### van't Hoff Analysis

To extract physical meaning (Thermodynamic parameters):

- Plot:

vs.

.

- Slope:

(Enthalpy of solution).

- Intercept:

(Entropy of solution).

Significance:

- Positive

indicates an endothermic dissolution (solubility increases with T).

- Positive

indicates the disorder of the system increases upon dissolution (driving force).

## Process Application: Crystallization Design

Based on the theoretical profile, the following crystallization strategies are recommended for purification:

### Cooling Crystallization

- Solvent: Toluene or Ethyl Acetate.<sup>[2]</sup>
- Rationale: The solubility likely exhibits a steep positive slope with temperature (high ). Dissolving at 70°C and cooling to 0°C should provide high recovery (>85%).

### Anti-Solvent Crystallization

- Solvent (Good): Acetone or DCM.
- Anti-Solvent (Poor): n-Heptane or Cyclohexane.
- Protocol: Dissolve the compound in a minimum volume of Acetone. Slowly add n-Heptane while stirring. The lipophilic but non-polar nature of Heptane will force the thioxo-ester out of solution without co-precipitating polar impurities.

## References

Since specific data is absent, these references ground the methodology and chemical behavior described above.

- Experimental Protocols: Sha, F., et al. "Thermodynamic models and solubility of 2-methyl-4-nitroaniline in co-solvent mixtures." Journal of Chemical & Engineering Data, 2020. (Standard protocol for Apelblat modeling). Grant, D. J. W., et al. "Solubility Behavior of Organic Compounds." Wiley-Interscience, 1990. (Foundational text on solubility thermodynamics).
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  - Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

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